3-Amino-2-chloro-4-methylpyridine

Catalog No.
S611160
CAS No.
133627-45-9
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-chloro-4-methylpyridine

CAS Number

133627-45-9

Product Name

3-Amino-2-chloro-4-methylpyridine

IUPAC Name

2-chloro-4-methylpyridin-3-amine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3

InChI Key

UOBCYTOUXLAABU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)Cl)N

Synonyms

2-Chloro-4-methyl-3-pyridinamine; Capic;

Canonical SMILES

CC1=C(C(=NC=C1)Cl)N

Pharmaceutical Chemistry: Synthesis of Nevirapine

Nevirapine is a non-nucleosidic reverse transcriptase inhibitor used for the treatment of HIV-1 . 3-Amino-2-chloro-4-methylpyridine plays a crucial role in its synthesis .

Method of Application: The synthesis process begins with the substitution of 2-chloro-3-pyridinecarboxylic acid with cyclopropanamine, resulting in an intermediate compound. Subsequently, amidation with 2-chloro-4-methyl-3-pyridinamine takes place .

Results or Outcomes: The result is the synthesis of nevirapine, an important pharmaceutical compound used in the treatment of HIV-1 .

Materials Science: Component in Functional Polymers

3-Amino-2-chloro-4-methylpyridine can potentially be used as a component in functional polymers or as a ligand in coordination chemistry .

Results or Outcomes: The unique structural features of 3-amino-2-chloro-4-methylpyridine make it valuable in various fields, including materials science .

Oncology Research: Synthesis of Pyrazolopyridine Derivatives

3-Amino-2-chloro-4-methylpyridine is used as a key intermediate for synthesizing pyrazolopyridine derivatives, which have shown potential in breast cancer therapy .

Method of Application: The synthesis process involves crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .

Results or Outcomes: The result is the synthesis of pyrazolopyridine derivatives, which are being researched for their potential in breast cancer therapy .

Coordination Chemistry: Ligand

3-Amino-2-chloro-4-methylpyridine can potentially be used as a ligand in coordination chemistry .

Results or Outcomes: The unique structural features of 3-amino-2-chloro-4-methylpyridine make it valuable in various fields, including coordination chemistry .

Drug Intermediates

3-Amino-2-chloro-4-methylpyridine is a key intermediate in the production of various drugs . Its unique structure and role in drug development make it significant in pharmaceutical chemistry .

Results or Outcomes: The unique structural features of 3-amino-2-chloro-4-methylpyridine make it valuable in various fields, including pharmaceutical chemistry .

Precursor for More Complex Compounds

3-Amino-2-chloro-4-methylpyridine can serve as a precursor for the synthesis of more complex compounds with biological activity .

Results or Outcomes: The unique structural features of 3-amino-2-chloro-4-methylpyridine make it valuable in various fields, including the synthesis of more complex compounds with biological activity .

3-Amino-2-chloro-4-methylpyridine is an organic compound with the molecular formula C₆H₇ClN₂. It features a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 4-position. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral agents such as Nevirapine, which is used in the treatment of HIV/AIDS